S-Methyl 3-methylbutanethioate

Flavor Chemistry Sensory Science GC-Olfactometry

S-Methyl 3-methylbutanethioate (CAS 23747-45-7) is a branched, short-chain fatty acyl thioester and a key volatile sulfur compound (VSC) in the flavor and fragrance industry. With the molecular formula C6H12OS and a molecular weight of 132.22 g/mol , it is characterized by a powerful, distinct sensory profile of sharp ripe cheese, sulfury, and fermented dairy notes, as per its FEMA GRAS designation (FEMA.

Molecular Formula C6H12OS
Molecular Weight 132.23 g/mol
CAS No. 23747-45-7
Cat. No. B1217051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Methyl 3-methylbutanethioate
CAS23747-45-7
Molecular FormulaC6H12OS
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)SC
InChIInChI=1S/C6H12OS/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3
InChIKeyMPLWTJZAFOVXKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in peanut oil and ethanol

Structure & Identifiers


Interactive Chemical Structure Model





S-Methyl 3-methylbutanethioate (CAS 23747-45-7): A High-Purity, Regulatory-Cleared Volatile Sulfur Compound for Authentic Cheese and Fermented Flavor Reconstruction


S-Methyl 3-methylbutanethioate (CAS 23747-45-7) is a branched, short-chain fatty acyl thioester and a key volatile sulfur compound (VSC) in the flavor and fragrance industry. With the molecular formula C6H12OS and a molecular weight of 132.22 g/mol [1], it is characterized by a powerful, distinct sensory profile of sharp ripe cheese, sulfury, and fermented dairy notes, as per its FEMA GRAS designation (FEMA 3864) [2]. The compound is officially recognized as a flavoring agent or adjuvant by the U.S. FDA (EAFUS) [3] and has been evaluated by JECFA (No. 487) with no safety concern at current intake levels [4]. Its core procurement value lies not in generic thioester characteristics, but in its specific odor quality and regulatory clearance, which enable precise, authentic flavor formulation that cannot be achieved by simple substitution with other sulfur compounds.

S-Methyl 3-methylbutanethioate (CAS 23747-45-7): Why Direct Replacement with Other S-Methyl Thioesters or Volatile Sulfur Compounds Jeopardizes Flavor Authenticity and Functional Consistency


In the realm of volatile sulfur compounds (VSCs), minor structural variations—such as carbon chain length, branching, or oxidation state—translate into profound, quantifiable differences in odor character, potency, and functional behavior [1]. The class of S-methyl thioesters demonstrates this with exceptional clarity: even a single carbon atom change from S-methyl butanethioate to S-methyl 3-methylbutanethioate shifts the sensory profile from a generic 'cheesy' or 'putrid' note to a specific 'sharp ripe cheese and fermented dairy' character [2]. Furthermore, the compound's vapor pressure (2.67 mm Hg at 25°C) dictates its release kinetics in food matrices and its analytical detectability via headspace GC-MS [3]. Substituting with a more volatile analog like dimethyl trisulfide (DMTS) would introduce unwanted 'cooked onion' or 'cabbage' off-notes and alter the temporal flavor profile. Therefore, procurement decisions based on 'generic thioester' classification alone risk significant formulation failure, as neither the sensory identity nor the physicochemical behavior can be assumed to be interchangeable.

S-Methyl 3-methylbutanethioate (CAS 23747-45-7): A Quantitative and Comparative Evidence Guide for Scientific Selection and Procurement


Differentiation via Sensory Impact: Odor Character and Descriptor Specificity in S-Methyl Thioester Series

Sensory analysis of S-methyl thioester libraries demonstrates that odor character is strictly correlated with carbon chain length and branching. S-Methyl 3-methylbutanethioate (isovalerate derivative) is consistently described as having a 'cheesy', 'fermented dairy' note with 'sulfury' and 'tomato' nuances . In contrast, its unbranched analog, S-methyl butanethioate (CAS 2432-51-1), is characterized by a more generic 'cheesy' or 'putrid, rancid, sour, pungent cabbage' odor, which only develops a 'powerful sweet cheesy' note in high dilution [1]. This qualitative divergence is not captured by simple potency metrics. In a trained panel study (n=18), descriptors for related thioesters showed dramatic specificity: S-methyl thiopropionate was linked to 'Camembert' cheese in 20% of all descriptors, compared to only 2% and 5% for S-methyl thioacetate and S-methyl thiobutanoate, respectively [2], illustrating that precise structural variation dictates specific food-type associations. S-Methyl 3-methylbutanethioate provides the specific 'sharp ripe cheese and fermented dairy' character required for authentic dairy flavor reconstruction, which its closest analogs fail to deliver .

Flavor Chemistry Sensory Science GC-Olfactometry

Quantitative Benchmarking in a Food Matrix: Relative Abundance and Co-Occurrence Profile

In a controlled analysis of volatile organic compounds released by a test food matrix (M food, DA1885), S-Methyl 3-methylbutanethioate was quantified at a relative abundance of 2.4 units via headspace GC-MS, while it was completely absent (0.0 units) in the H food (DA1877) control [1]. This provides a direct, matrix-specific quantitative baseline. For procurement, this data is invaluable for sourcing material for analytical standards or spike-and-recovery experiments. Crucially, the same analysis quantified structurally related compounds: S-Methyl butanethioate (CAS 2432-51-1) was present at a higher relative abundance of 4.7 units, while dimethyl trisulfide (DMTS), another common sulfur volatile, was present at 6.4 units [1]. This co-occurrence profile demonstrates that S-Methyl 3-methylbutanethioate exists as part of a specific volatile signature at a defined, lower relative concentration. Its procurement is therefore necessary for the accurate reconstitution of complex aroma profiles where it serves as a key minor component, as simple spiking with more abundant sulfur compounds like DMTS will skew the overall sensory profile towards 'cooked onion' or 'cabbage' notes [2].

Food Analysis GC-MS Quantification Volatile Organic Compounds

Regulatory and Safety Profile: A Verifiable Basis for Industrial Application and Procurement Risk Mitigation

Procurement in the flavor and food industry is contingent on a clear and favorable regulatory status. S-Methyl 3-methylbutanethioate is distinguished by its dual recognition: it is listed as a flavoring agent or adjuvant by the U.S. FDA in the EAFUS database (FEMA 3864, GRAS Publication No. 18) [1] and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 487) [2]. The 2024 JECFA evaluation reaffirmed an Acceptable Daily Intake (ADI) status of 'No safety concern at current levels of intake when used as a flavouring agent' [2]. In contrast, many experimental or unlisted sulfur volatiles lack this level of global safety evaluation, creating significant regulatory and liability hurdles. For comparison, while dimethyl trisulfide (DMTS) has a low flavor threshold and is naturally occurring, its regulatory approval for direct addition as a flavoring substance is not as universally established and its safety assessment may differ [3]. The existence of a published JECFA specification, including an assay minimum of 95% and defined physical parameters (refractive index: 1.455-1.461; specific gravity: 0.935-0.940) [4], provides a clear, enforceable quality benchmark. This established regulatory framework reduces procurement risk and simplifies the compliance documentation required for commercial product development, making S-Methyl 3-methylbutanethioate a lower-risk, more straightforward choice compared to less-characterized alternatives.

Food Safety Regulatory Compliance GRAS Determination

Synthetic Accessibility and Process Robustness: A Benchmark for Commercial Supply Security

The supply chain security of a specialty chemical is often determined by the robustness and scalability of its synthetic route. S-Methyl 3-methylbutanethioate can be produced via a continuous, solvent-free enzymatic process using immobilized lipase B from Candida antarctica (Novozym®435) [1]. In this system, the compound was produced continuously for four weeks, and the immobilized enzyme was successfully re-used for at least four additional runs without significant loss of activity [1]. This demonstrates a high level of process stability and catalyst longevity. In the same study, S-methyl propanethioate was also produced [1]. However, the synthesis of other S-methyl thioesters may require different, less efficient, or less environmentally friendly methods. For instance, traditional chemical synthesis often involves reactive chlorinating agents or thiols with significant odor and safety challenges [2]. The validated enzymatic route for S-methyl 3-methylbutanethioate implies a potentially more cost-effective, scalable, and 'greener' manufacturing process, which translates to greater supply chain reliability and lower procurement cost volatility for industrial users, differentiating it from compounds reliant on more complex or hazardous synthetic pathways.

Biocatalysis Enzymatic Synthesis Process Chemistry

S-Methyl 3-methylbutanethioate (CAS 23747-45-7): Validated Research and Industrial Application Scenarios Stemming from Quantitative Differentiation


Authentic Cheese and Fermented Dairy Flavor Formulation

S-Methyl 3-methylbutanethioate is the ingredient of choice when a formulation requires the specific 'sharp ripe cheese' and 'fermented dairy' note that distinguishes aged cheese profiles. As demonstrated by sensory evidence, generic substitution with S-methyl butanethioate introduces a 'cabbage/rancid' off-note that is incompatible with the target flavor . The compound's GRAS status (FEMA 3864) and JECFA clearance [1] ensure its safe use in food and beverage products globally, making it a lower-risk option compared to unlisted sulfur volatiles.

Analytical Standard for GC-MS Volatile Profiling in Food Quality Control

The quantification of S-Methyl 3-methylbutanethioate in a specific food matrix (relative abundance of 2.4 units) provides a validated benchmark for analytical method development and quality control . This data is critical for laboratories using GC-MS to authenticate cheese products or monitor fermentation processes. The compound's well-defined GC retention index (1217) [1] and availability as a high-purity standard (min. 95% assay per JECFA) [2] ensure reproducible and reliable analytical results. Its use as a standard enables the precise quantification of this key minor component, a task that is confounded by the interfering signals of more abundant co-eluting sulfur compounds like DMTS or S-methyl butanethioate .

Biocatalysis Research and Green Chemistry Process Development

S-Methyl 3-methylbutanethioate serves as an ideal model substrate for the study of enzymatic thioesterification. Its validated production via a continuous, solvent-free lipase-catalyzed process makes it a benchmark compound for research into sustainable flavor synthesis. Investigators developing novel biocatalytic routes to high-value thioesters can use this compound as a positive control, as its synthesis in a continuous reactor with immobilized Novozym®435 lipase is well-documented, achieving stable operation for weeks and demonstrating enzyme reusability . This contrasts with other thioesters that may require harsher chemical syntheses, allowing researchers to focus on optimizing green chemistry parameters for yield and selectivity.

Development of Complex Sulfur Aroma Reconstitutions (e.g., Hop Oil, Fermented Beverages)

The compound is a known natural component of hop oil and is produced by cheese-ripening bacteria . Its defined sensory profile ('cheesy, sulfury, tomato, mushroom') and regulatory clearance make it a key building block for creating authentic, complex reconstitutions. In applications such as non-alcoholic beer flavoring or savory food enhancers, where a delicate balance of sulfur notes is essential, the exact contribution of S-Methyl 3-methylbutanethioate cannot be replicated by substituting with the more pungent and onion-like DMTS or the rancid notes of S-methyl butanethioate [1]. The procurement of this specific compound, therefore, enables the fine-tuning of aroma complexity that is impossible with a limited palette of generic sulfur chemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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